5-Chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one
Description
Structural Identification and Nomenclature
5-Chloro-2-methyl-4H-benzo[d]oxazin-4-one possesses a well-defined molecular structure characterized by a fused bicyclic system incorporating both benzene and oxazinone rings. The compound's molecular formula, C₉H₆ClNO₂, reflects its composition of nine carbon atoms, six hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 195.60200 atomic mass units. The exact mass determination yields a value of 195.00900, providing precise molecular identification for analytical purposes.
The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the full chemical name being 5-chloro-2-methyl-4H-benzo[d]oxazin-4-one. Alternative nomenclature systems recognize this compound as 5-chloro-2-methyl-3,1-benzoxazin-4-one or 4H-3,1-Benzoxazin-4-one, 5-chloro-2-methyl-, reflecting different numbering conventions within the literature. The compound is also catalogued under various synonyms including 5-Chloro-2-Methyl-4H-Benzo[D]Oxazin-4-One, demonstrating the multiple naming systems employed across different chemical databases and research publications.
The structural architecture features a chlorine substituent at the 5-position of the benzene ring and a methyl group at the 2-position of the oxazinone ring. This specific substitution pattern distinguishes it from other benzoxazin-4-one derivatives and contributes to its unique chemical properties. The compound's polarity is characterized by a polar surface area value of 43.10000 square angstroms and a logarithmic partition coefficient value of 2.14980, indicating moderate lipophilicity.
Historical Development in Heterocyclic Chemistry
The benzoxazin-4-one class of compounds, to which 5-chloro-2-methyl-4H-benzo[d]oxazin-4-one belongs, has a rich historical foundation spanning more than a century of chemical research. The initial synthesis of benzoxazin-4-one derivatives can be traced back to 1883, when the phenyl derivative was first successfully prepared, marking the beginning of systematic investigation into this heterocyclic system. This pioneering work was followed seventeen years later in 1900 by the synthesis of the methyl analog, establishing the fundamental synthetic approaches that would guide subsequent research in this field.
The historical development of benzoxazin-4-one chemistry has been characterized by gradual expansion of synthetic methodologies and increasing recognition of the structural diversity achievable within this heterocyclic framework. Early research focused primarily on understanding the basic synthetic routes and structural characteristics of simple benzoxazin-4-one derivatives. However, as analytical techniques advanced and synthetic methodologies became more sophisticated, researchers began exploring more complex substitution patterns, including halogenated derivatives such as 5-chloro-2-methyl-4H-benzo[d]oxazin-4-one.
Properties
IUPAC Name |
5-chloro-2-methyl-3,1-benzoxazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c1-5-11-7-4-2-3-6(10)8(7)9(12)13-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONXTRAMSCAREG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=CC=C2)Cl)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70499801 | |
| Record name | 5-Chloro-2-methyl-4H-3,1-benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70499801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5627-73-6 | |
| Record name | 5-Chloro-2-methyl-4H-3,1-benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70499801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Related compounds have shown potential as protease inhibitors, suggesting that this compound may also interact with proteases or similar enzymes.
Mode of Action
It’s known that the compound is synthesized through a reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid. The success of this elimination process is assumed to be dependent on the availability of the unshared electron pair on N1 and its ability to align antiperiplanar to the departing alcohol.
Biochemical Pathways
Given its potential role as a protease inhibitor, it may impact pathways involving these enzymes.
Biochemical Analysis
Biochemical Properties
Benzoxazinone derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some benzoxazinone derivatives have been shown to inhibit cell proliferation. It is possible that 5-Chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one could have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Biological Activity
5-Chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one is a compound belonging to the family of benzoxazines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory properties, supported by various studies and data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C9H8ClN
- Molecular Weight : 179.62 g/mol
- IUPAC Name : this compound
This compound features a chloro substituent at the 5-position and a methyl group at the 2-position of the benzoxazine ring.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. A notable study investigated its effects on breast cancer cell lines (MCF-7, CAMA-1, HCC1954, and SKBR-3). The results indicated varying degrees of inhibition across these cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.30 - 157.4 |
| CAMA-1 | 0.16 - 139 |
| SKBR-3 | 0.09 - 93.08 |
| HCC1954 | 0.51 - 157.2 |
These findings suggest that the compound may serve as a promising candidate for further development in cancer therapy .
Antibacterial Activity
The antibacterial properties of benzoxazine derivatives have also been explored. While specific data on this compound is limited, related compounds have demonstrated significant activity against various bacterial strains. For instance, derivatives within this chemical family have shown effectiveness against resistant strains such as Staphylococcus aureus and Mycobacterium tuberculosis .
Anti-inflammatory Activity
In addition to its anticancer and antibacterial properties, benzoxazine derivatives have been noted for their anti-inflammatory effects. Compounds similar to this compound exhibited inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro . This suggests potential therapeutic applications in inflammatory diseases.
Study on Breast Cancer Cell Lines
In a detailed investigation into the biological activity of benzoxazines, researchers synthesized several derivatives and tested their efficacy against breast cancer cell lines. The study concluded that compounds with aryl substitutions at specific positions exhibited enhanced inhibitory effects on cell proliferation .
Antimicrobial Efficacy Assessment
Another study focused on evaluating the antimicrobial efficacy of various benzoxazine derivatives against clinical isolates of bacteria. The findings indicated that some derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, showcasing their potential as novel antimicrobial agents .
Chemical Reactions Analysis
Conversion to Quinazolinones
5-Chloro-2-methyl-4H-benzo[d] oxazin-4-one serves as a precursor for quinazolinone synthesis:
Reaction with Formamide
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Product : 6-Chloro-2-methylquinazolin-4(3H)-one.
-
Key Data :
Parameter Value Temperature 130°C Time 7 hours Purity (LCMS) >95%
Alternative Ammonolysis
-
Conditions : Treatment with concentrated ammonium hydroxide and NaOH .
-
Product : Same quinazolinone derivative.
Functionalization via Radical Pathways
The compound participates in sulfonation reactions under radical conditions:
Persulfate-Activated Reactions
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Reactants : Benzenethiol and persulfate-activated charcoal .
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Product : 4-Phenyl-4-((phenylsulfonyl)methyl)-2-p-tolyl-4H-benzo[d] oxazine.
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Mechanism : TEMPO inhibition experiments confirm a radical pathway involving thiyl radicals .
Catalytic Cycloisomerization
Gold(I)-catalyzed cyclization offers a modern synthetic route:
Conditions :
Stability and Byproduct Formation
Comparison with Similar Compounds
Table 1: Substituent Effects on Bioactivity
Heterocyclic Analogues with Modified Ring Systems
Benzoxazinone derivatives fused with other heterocycles exhibit divergent properties:
- Thieno[2,3-d][1,3]oxazin-4-one: This sulfur-containing analogue demonstrated selective inhibition of complement C1s protease (IC₅₀: 0.549 µM) with favorable LogP (3.52) and topological polar surface area (TPSA: 51.80 Ų), indicating enhanced membrane permeability compared to benzo-fused counterparts .
- Pyrazolo[3,4-d][1,3]oxazin-4-one :
Derivatives such as 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one showed antitumor activity against MCF-7 breast cancer cells (IC₅₀: 11 µM for nitro-substituted derivatives), underscoring the impact of fused pyrazole rings on anticancer efficacy .
Table 2: Comparison of Heterocyclic Analogues
Physicochemical and Pharmacokinetic Properties
- LogP and Solubility: The introduction of chlorine increases hydrophobicity (higher LogP) compared to unsubstituted benzoxazinones. For instance, thieno-oxazinones exhibit LogP ~3.52, while benzo derivatives may vary depending on substituents .
- Stability: Derivatives like 5-ethyl-7-methoxy-benzoxazinone maleate salts show improved crystallinity and solubility, addressing formulation challenges common in halogenated analogues .
Preparation Methods
Acid-Catalyzed Cyclization of Anthranilic Acids with Orthoesters
One of the most established methods for synthesizing 4H-benzo[d]oxazin-4-ones, including methyl-substituted derivatives, involves the reaction of anthranilic acids with orthoesters under acid catalysis.
- Procedure : Anthranilic acid derivatives are reacted with orthoesters (e.g., triethyl orthoformate) in the presence of acetic acid as a catalyst. The reaction is typically conducted neat (without solvent) at elevated temperatures (~100 °C) for several hours (4–48 h) to promote cyclization.
- Mechanism : The orthoester is protonated, leading to the formation of a stabilized carbocation intermediate. The amino group of the anthranilic acid attacks this intermediate, followed by proton exchanges and sequential loss of ethanol molecules, resulting in ring closure to form the oxazinone heterocycle.
- Microwave-Assisted Variant : A microwave-assisted method accelerates the reaction, allowing the process to be completed in 0.75–3 hours at 100 °C without acetic acid. This method uses fewer equivalents of orthoester and provides comparable yields.
- Yields and Purity : For example, 2-methyl-4H-benzo[d]oxazin-4-one was obtained in 81% yield under acid-catalyzed thermal conditions and 82% yield under microwave conditions, both as white crystalline solids with melting points consistent with literature values (79–80 °C).
| Parameter | Acid-Catalyzed Thermal Method | Microwave-Assisted Method |
|---|---|---|
| Anthranilic acid equivalents | 1 | 1 |
| Orthoester equivalents | 4.5 | 2.0–2.7 |
| Acetic acid equivalents | 2.6 | None |
| Temperature | 100 °C | 100 °C |
| Reaction time | 4–48 hours | 0.75–3 hours |
| Yield (2-methyl derivative) | 81% | 82% |
| Product form | White crystals | White crystals |
This method is versatile and has been applied to various anthranilic acid derivatives to access a range of 4H-benzo[d]oxazin-4-ones.
Palladium-Catalyzed Carbonylation–Cyclization Using Ortho-Halophenols
A more recent and innovative approach involves a palladium-catalyzed carbonylation and cyclization cascade starting from ortho-halophenols and cyanamide, enabling the synthesis of 4H-benzo[e]oxazin-4-ones under mild conditions without the need for gaseous carbon monoxide.
- Procedure : Ortho-iodophenols or ortho-bromophenols are reacted with cyanamide in the presence of a palladium catalyst (e.g., Pd(PPh3)4), a base (triethylamine), and a CO source generated in situ (e.g., Mo(CO)6) in 1,4-dioxane at 65 °C for about 20 hours.
- Advantages : This method avoids the use of CO gas, operates under low CO pressure, and allows access to amino-substituted 4H-benzo[e]oxazin-4-ones with good to excellent yields. It also tolerates a range of substituents, including electron-rich and electron-deficient groups.
- Yields : For example, 2-amino-4H-benzo[e]oxazin-4-one was obtained in 76% yield. Electron-rich substrates gave yields up to 94%, while some electron-donating substituents (e.g., methoxy) led to complex mixtures.
| Parameter | Typical Conditions |
|---|---|
| Starting materials | Ortho-iodophenol or ortho-bromophenol, cyanamide |
| Catalyst | Pd(PPh3)4 (5 mol%) |
| Base | Triethylamine |
| CO source | Mo(CO)6 (0.8 equiv) (ex situ generation) |
| Solvent | 1,4-Dioxane |
| Temperature | 65 °C |
| Reaction time | 20 hours |
| Yield | 53–94% depending on substrate |
This domino carbonylation–cyclization process is notable for its operational simplicity and scalability, providing a valuable alternative route to 4H-benzo[d]oxazin-4-ones.
Visible-Light Catalyzed Synthesis via Oxime and Hydroxybenzyl Alcohol Coupling
Another method relevant to the synthesis of 1,3-benzoxazines involves visible-light catalysis, where benzoxazine derivatives are formed from the reaction of benzaldehyde oximes with 2-hydroxy benzyl alcohol under photochemical conditions.
- Procedure : Benzaldehyde oximes are combined with 2-hydroxy benzyl alcohol in the presence of a visible-light photocatalyst under mild conditions, yielding 1,3-benzoxazine derivatives.
- Scope : This method has been demonstrated for various substituted benzaldehyde oximes, producing benzoxazine derivatives with good yields (58–81%).
- Relevance : While this method primarily targets 1,3-benzoxazines, the structural similarity and reaction conditions provide insights into alternative synthetic strategies for related oxazinone compounds.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Typical Yields (%) | Notes |
|---|---|---|---|---|
| Acid-Catalyzed Cyclization of Anthranilic Acids with Orthoesters | Anthranilic acid, orthoester, AcOH, 100 °C, 4–48 h or MW 0.75–3 h | Simple, scalable, microwave option reduces time | 81–82 | Well-established, applicable to various derivatives |
| Pd-Catalyzed Carbonylation–Cyclization | Ortho-halophenols, cyanamide, Pd catalyst, Mo(CO)6, 65 °C, 20 h | Mild conditions, no CO gas, good functional group tolerance | 53–94 | Innovative, avoids gaseous CO, suitable for amino-substituted derivatives |
| Visible-Light Catalyzed Oxime Coupling | Benzaldehyde oximes, 2-hydroxy benzyl alcohol, visible light | Mild, photochemical, good yields for benzoxazines | 58–81 | Alternative approach, mostly for benzoxazines |
Q & A
Q. What are the standard synthetic protocols for 5-Chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one and its derivatives?
Two primary methods are commonly used:
- Condensation with primary amines : Reacting 2-methyl-4H-benzo[d][1,3]oxazin-4-one with primary amines (e.g., aniline derivatives) in alcoholic solvents under mild conditions yields derivatives with 65–85% efficiency .
- Cyclization of anthranilic acid derivatives : Chlorinated anthranilic acid reacts with acyl chlorides (e.g., benzoyl chloride) in pyridine, followed by cyclization. For example, 5-chloro derivatives are synthesized using POCl₃ or pre-chlorinated precursors .
Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?
Key techniques include:
- ¹H/¹³C NMR : Identifies methyl groups (δ 2.58–3.68 ppm in ¹H NMR) and aromatic protons (δ 6.41–7.41 ppm). Carbonyl carbons appear at δ 160–168 ppm in ¹³C NMR .
- IR spectroscopy : C=O stretches (1650–1750 cm⁻¹) and C-O stretches (~1100 cm⁻¹) confirm the oxazinone core .
- GC-MS and elemental analysis : Validate molecular weight and purity .
Q. What in vivo models are utilized to assess the anti-inflammatory activity of this compound?
The carrageenan-induced rat paw edema model is standard:
- Compounds (20–40 mg/kg) are administered orally, and edema reduction is measured plethysmographically over 3–5 hours.
- Derivatives like 3-amino-5,6-difluoro-2-methylquinazolin-4-one showed 70.56–83.80% inhibition compared to indomethacin (10 mg/kg) .
Advanced Research Questions
Q. How can substituent effects at the 3-position influence biological activity in benzo[d][1,3]oxazin-4-one derivatives?
- Electron-withdrawing groups (Cl, F) enhance enzyme inhibition (e.g., C1r serine protease, Ki = 630 nM) by strengthening hydrophobic interactions .
- Amino substituents improve anti-inflammatory activity (83.8% inhibition) via hydrogen bonding with COX-2 or NF-κB .
Q. What strategies resolve low yields during condensation with sterically hindered amines?
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve amine solubility.
- Catalysis : Glacial acetic acid (5–10 mol%) accelerates imine formation .
- Microwave irradiation : Reduces reaction time to minutes while maintaining >75% yields .
Q. How do kinetic studies differentiate inhibition mechanisms for oxazinone-based enzyme inhibitors?
- Lineweaver-Burk plots distinguish competitive (↑ Kₘ, unchanged Vₘₐₓ) vs. non-competitive (↓ Vₘₐₓ, unchanged Kₘ) inhibition.
- Hyperbolic mixed-type inhibition (e.g., against AChE): Residual enzyme activity at infinite inhibitor concentration requires advanced models to calculate Kᵢ and modulation factors .
Q. What computational methods enhance the design of derivatives with target selectivity?
- Molecular docking (AutoDock Vina) predicts binding modes. For example, 2-iodophenylamino substituents form π-π interactions with Tyr364 in C1r, boosting potency 10-fold .
- QSAR models correlate logP values with AChE inhibition (R² = 0.89) .
Q. How can discrepancies between in vitro and in vivo efficacy be addressed?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
